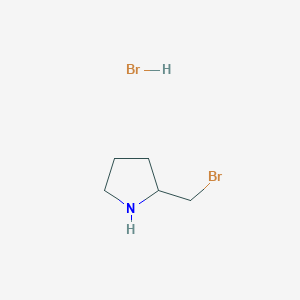

2-(Bromomethyl)pyrrolidine hydrobromide

Description

Overview of Pyrrolidine (B122466) Architectures in Advanced Organic Synthesis

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a fundamental structural motif found in a vast array of biologically active compounds. nih.govresearchgate.net Its architecture is central to numerous natural alkaloids, such as nicotine (B1678760) and hygrine, and is a core component of many FDA-approved drugs, including Captopril, Raclopride, and Anisomycin. mdpi.com The prevalence of this scaffold in medicinal chemistry underscores its importance; it is one of the most common five-membered nitrogen heterocycles in pharmaceuticals. researchgate.net

The significance of pyrrolidine derivatives extends beyond their presence in final drug products. They are widely employed as versatile building blocks and chiral controllers in asymmetric synthesis. researchgate.net The stereochemistry of substituted pyrrolidines can be meticulously controlled, making them invaluable in the construction of complex, stereochemically defined molecules. The amino acids proline and hydroxyproline, for instance, are functionalized pyrrolidines that serve as ubiquitous chiral synthons in synthetic organic chemistry. mdpi.com Researchers continually develop new methods for pyrrolidine synthesis, including [3+2] cycloaddition reactions of azomethine ylides and various cyclization strategies, to access novel and diversely substituted pyrrolidine skeletons. organic-chemistry.org

Strategic Importance of Halogenated Pyrrolidine Derivatives as Synthetic Intermediates

The introduction of a halogen atom onto the pyrrolidine framework dramatically enhances its utility as a synthetic intermediate. Halogenated derivatives, particularly brominated compounds, are highly valued in organic synthesis due to the excellent leaving group ability of the bromide ion. The presence of a bromomethyl group (-CH₂Br), as seen in 2-(Bromomethyl)pyrrolidine (B1613581) hydrobromide, introduces a highly reactive electrophilic site into the molecule.

This reactivity is primarily exploited in nucleophilic substitution reactions (Sₙ2). The carbon atom attached to the bromine is readily attacked by a wide range of nucleophiles, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular structures. This strategic functionalization is a key step in the multi-step synthesis of many pharmaceutical ingredients and other target molecules. researchgate.net The hydrobromide salt form of these intermediates, such as 2-(Bromomethyl)pyrrolidine hydrobromide, offers practical advantages by enhancing the compound's stability and solubility in polar solvents, which facilitates its handling and use in various reaction conditions.

Scope and Significance of Academic Research on this compound

Academic and industrial research has leveraged the reactive nature of this compound and its derivatives as key intermediates in the synthesis of targeted bioactive molecules. Its primary role is that of an electrophilic building block for introducing the 2-(methyl)pyrrolidine moiety into larger, more complex structures.

A significant area of application is in the development of ligands for G protein-coupled receptors (GPCRs), such as muscarinic acetylcholine (B1216132) receptors. Muscarinic antagonists are used to treat conditions like chronic obstructive pulmonary disease (COPD) and overactive bladder. nih.govresearchgate.net Research has focused on designing subtype-selective antagonists to minimize side effects. For example, selective M3 muscarinic receptor antagonists are desirable for treating COPD without causing the cardiac side effects associated with M2 receptor blockade. nih.gov The pyrrolidine motif is a common feature in these antagonists, and 2-(Bromomethyl)pyrrolidine serves as a crucial precursor for creating the necessary chemical linkages. The synthesis of these antagonists often involves the reaction of the bromomethyl group with a nucleophilic portion of a larger molecular scaffold. nih.govresearchgate.net

The table below summarizes the synthetic utility of this compound as a precursor in the development of specific classes of bioactive compounds.

| Target Compound Class | Role of this compound | Synthetic Transformation | Therapeutic Significance |

| Muscarinic M3 Receptor Antagonists | Provides the core pyrrolidine structure essential for receptor binding. | Nucleophilic substitution at the bromomethyl group to link with other molecular fragments. | Treatment of Chronic Obstructive Pulmonary Disease (COPD) and Overactive Bladder. nih.govresearchgate.net |

| Optically Active 2-Pyrrolidinones | Serves as a key electrophile for N-alkylation of pyroglutamate (B8496135) derivatives. | Reaction with the nitrogen of the pyroglutamate ring to introduce the substituted methyl group. | Precursors for compounds with potential neurological and other pharmacological activities. nih.gov |

| Novel Heterocyclic Modulators | Acts as a foundational building block for constructing fused heterocyclic systems. | Used in multi-step sequences to build complex scaffolds for modulating biological targets like the M1 muscarinic receptor. | Development of treatments for cognitive deficits in conditions like Alzheimer's disease and schizophrenia. |

Furthermore, the compound is a precursor for other useful intermediates. For instance, the bromide can be displaced by an azide (B81097) ion (from sodium azide) to form 2-(azidomethyl)pyrrolidine. This azide derivative can then undergo further transformations, such as reduction to an amine or participation in click chemistry reactions, expanding its synthetic versatility. The strategic position of this compound as a reactive and adaptable intermediate ensures its continued importance in the academic and industrial pursuit of novel chemical entities.

Properties

IUPAC Name |

2-(bromomethyl)pyrrolidine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrN.BrH/c6-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSPZBZXDDWESK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3433-29-2 | |

| Record name | 2-(bromomethyl)pyrrolidine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromomethyl Pyrrolidine Hydrobromide and Its Enantiomers

Enantioselective Synthetic Routes to (S)-2-(Bromomethyl)pyrrolidine Hydrobromide

The synthesis of enantiomerically pure (S)-2-(bromomethyl)pyrrolidine hydrobromide relies heavily on strategies that can effectively control the stereochemistry at the C2 position. The two primary approaches to achieve this are through the use of a chiral pool, starting from readily available enantiopure precursors, and through the application of asymmetric catalysis.

Chiral Pool Approaches Utilizing L-Proline Derivatives

The most direct and widely employed chiral pool approach for the synthesis of (S)-2-(bromomethyl)pyrrolidine hydrobromide utilizes the naturally occurring amino acid, L-proline. L-proline is an inexpensive and enantiomerically pure starting material, making it an ideal precursor. The synthetic strategy typically involves the reduction of the carboxylic acid functionality of L-proline to a hydroxymethyl group, followed by the conversion of the resulting alcohol to a bromide.

The reduction of L-proline to the corresponding (S)-prolinol is a well-established transformation, commonly achieved with reducing agents such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄). mdpi.comresearchgate.net Due to the amine functionality within the molecule, the L-proline is often protected prior to or during the reduction step. Common protecting groups include benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc).

Once (S)-prolinol or its N-protected derivative is obtained, the hydroxyl group is converted to a bromine atom. This is typically accomplished using brominating agents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) followed by bromide displacement. masterorganicchemistry.com These reactions generally proceed via an Sₙ2 mechanism, resulting in an inversion of configuration at the stereocenter if the hydroxyl group is directly attacked. However, in the case of a primary alcohol like (S)-prolinol, the reaction occurs at the hydroxymethyl group, preserving the stereochemistry at the C2 position of the pyrrolidine (B122466) ring. The final step involves the deprotection of the nitrogen (if protected) and treatment with hydrobromic acid to yield the target compound, (S)-2-(bromomethyl)pyrrolidine hydrobromide.

| Starting Material | Key Reagents | Intermediate | Product | Ref. |

| L-Proline | 1. Protection (e.g., Boc₂O) 2. Reduction (e.g., LiAlH₄) | N-Boc-(S)-prolinol | (S)-2-(Bromomethyl)pyrrolidine Hydrobromide | mdpi.comresearchgate.net |

| L-Proline | Reduction (e.g., LiBH₄) | (S)-Prolinol | (S)-2-(Bromomethyl)pyrrolidine Hydrobromide | mdpi.com |

Asymmetric Catalysis in the Preparation of Chiral 2-(Bromomethyl)pyrrolidine (B1613581) Scaffolds

Asymmetric catalysis offers a powerful alternative to the chiral pool approach, enabling the creation of chiral pyrrolidine scaffolds from achiral or racemic starting materials. Various catalytic systems have been developed for the enantioselective synthesis of substituted pyrrolidines, which can then be further functionalized to yield the desired 2-(bromomethyl) derivative.

One notable strategy involves the asymmetric [3+2] cycloaddition reaction between an azomethine ylide and an alkene, catalyzed by a chiral metal complex or an organocatalyst. This method allows for the direct construction of the pyrrolidine ring with high levels of stereocontrol. The substituents on the starting materials can be chosen to facilitate the subsequent introduction of the bromomethyl group.

Another approach is the enantioselective reduction or alkylation of pyrroline (B1223166) precursors. For instance, a prochiral 2-substituted pyrroline can be enantioselectively hydrogenated using a chiral transition metal catalyst, such as one based on rhodium or iridium, to establish the stereocenter at the C2 position. Subsequent functional group manipulation can then lead to the target compound.

Furthermore, organocatalysis has emerged as a particularly effective tool for the asymmetric synthesis of chiral pyrrolidines. unibo.it Proline and its derivatives are themselves often used as catalysts in reactions such as asymmetric aldol (B89426) or Michael additions, which can be key steps in the synthesis of functionalized pyrrolidines. unibo.it These chiral products can then be converted to 2-(bromomethyl)pyrrolidine through standard synthetic transformations.

| Catalytic Method | Catalyst Type | Starting Materials | Key Features |

| Asymmetric [3+2] Cycloaddition | Chiral Metal Complex or Organocatalyst | Azomethine ylide, Alkene | Direct construction of the chiral pyrrolidine ring. |

| Enantioselective Hydrogenation | Chiral Transition Metal Catalyst (e.g., Rh, Ir) | Prochiral Pyrroline | Establishes stereocenter via asymmetric reduction. |

| Organocatalytic Reactions | Chiral Amine (e.g., Proline derivatives) | Aldehydes, Ketones, Nitroalkenes | Forms chiral intermediates that can be converted to the target. |

Regioselective and Stereoselective Bromination Strategies

The introduction of the bromomethyl moiety onto the pyrrolidine ring must be both regioselective, targeting the C2 position, and stereoselective, preserving the desired enantiomeric purity.

Methodologies for Introducing the Bromomethyl Moiety

As alluded to in the chiral pool approach, the most common method for introducing the bromomethyl group is through the conversion of a hydroxymethyl group. This precursor, (S)-prolinol, is readily available from L-proline. The conversion of the primary alcohol to an alkyl bromide is a standard transformation in organic synthesis.

Common reagents for this conversion include:

Phosphorus Tribromide (PBr₃): This reagent is effective for converting primary and secondary alcohols to the corresponding bromides. The reaction typically proceeds with inversion of configuration for chiral secondary alcohols, but for a primary alcohol like prolinol, the stereocenter of the pyrrolidine ring is not affected. masterorganicchemistry.com

Thionyl Chloride (SOCl₂) followed by Sodium Bromide: This two-step process first converts the alcohol to a chloromethyl group, which is then displaced by bromide.

Carbon Tetrabromide (CBr₄) and Triphenylphosphine (PPh₃): This combination, known as the Appel reaction, provides a mild method for converting alcohols to bromides.

In all these methods, it is often advantageous to protect the pyrrolidine nitrogen, typically as a Boc or Cbz derivative, to prevent side reactions with the brominating agents. organic-chemistry.org

Control of Diastereoselectivity and Enantioselectivity in Bromination

When starting with an enantiomerically pure precursor like (S)-prolinol, the primary goal is to maintain that enantiopurity throughout the synthetic sequence. The bromination of the hydroxymethyl group at the C2 position does not directly involve the chiral center. Therefore, if the reaction conditions are chosen carefully to avoid racemization, the enantioselectivity is preserved.

The use of N-protecting groups plays a crucial role in controlling the stereochemical outcome. By preventing the nitrogen atom from participating in unwanted side reactions, such as the formation of aziridinium (B1262131) intermediates, the integrity of the chiral center is maintained.

In cases where the pyrrolidine ring is constructed through asymmetric catalysis, the stereochemistry is established during the ring-forming or a subsequent enantioselective step. The final bromination step is then designed to be stereoconservative.

| Brominating Agent | Substrate | Key Considerations | Stereochemical Outcome | Ref. |

| PBr₃ | N-Protected (S)-Prolinol | Mild conditions to avoid side reactions. | Retention of configuration at C2. | masterorganicchemistry.com |

| CBr₄/PPh₃ | N-Protected (S)-Prolinol | Mild, neutral conditions. | Retention of configuration at C2. | - |

| SOCl₂ then NaBr | N-Protected (S)-Prolinol | Two-step process. | Retention of configuration at C2. | masterorganicchemistry.com |

Pyrrolidine Ring Construction and Functionalization via Bromomethyl Precursors

2-(Bromomethyl)pyrrolidine hydrobromide is a valuable intermediate for the construction of more complex molecules and for the functionalization of the pyrrolidine ring. The bromomethyl group serves as an excellent electrophile, readily undergoing nucleophilic substitution reactions.

This reactivity allows for the introduction of a wide range of functional groups at the C2-exocyclic position. For example, reaction with nucleophiles such as amines, thiols, and carbanions can be used to append various side chains, which is a common strategy in the synthesis of pharmaceutical agents. mdpi.comfrontiersin.org

In some synthetic strategies, the bromomethyl precursor can be involved in the construction of the pyrrolidine ring itself. For instance, an acyclic precursor containing a nitrogen nucleophile and a suitable leaving group can undergo an intramolecular cyclization to form the pyrrolidine ring. While less common for the direct synthesis of 2-(bromomethyl)pyrrolidine, related strategies are employed for the synthesis of other substituted pyrrolidines. organic-chemistry.org

The functionalization of pre-formed 2-(bromomethyl)pyrrolidine is a more frequent application. The hydrobromide salt can be neutralized to the free base, which can then be reacted with a variety of nucleophiles. This approach has been utilized in the synthesis of numerous biologically active compounds where the pyrrolidine moiety is a key pharmacophore. mdpi.comfrontiersin.org

| Reaction Type | Nucleophile | Resulting Functional Group | Application | Ref. |

| Nucleophilic Substitution | Amines (R₂NH) | -CH₂NR₂ | Synthesis of diamine ligands, pharmaceuticals. | mdpi.com |

| Nucleophilic Substitution | Thiols (RSH) | -CH₂SR | Introduction of sulfur-containing moieties. | - |

| Nucleophilic Substitution | Cyanide (CN⁻) | -CH₂CN | Chain extension, precursor to carboxylic acids. | - |

| Nucleophilic Substitution | Azide (B81097) (N₃⁻) | -CH₂N₃ | Precursor to amines via reduction. | - |

Intramolecular Cyclization Protocols

Intramolecular cyclization represents a powerful and widely used strategy for the synthesis of the pyrrolidine ring. mdpi.com These protocols involve the formation of a carbon-nitrogen bond by the cyclization of a linear precursor, often containing a nitrogen nucleophile and a suitable electrophilic carbon center.

One common approach involves the cyclization of γ-aminoalkene derivatives. For instance, palladium-catalyzed carboamination reactions of N-protected pent-4-enylamines with aryl or alkenyl bromides can generate 2-(substituted-methyl)pyrrolidines. nih.gov While this example leads to an arylmethyl or alkenylmethyl substituent, modification of the starting materials could potentially be adapted for the synthesis of the bromomethyl analogue. The key step is the intramolecular aminopalladation of the alkene, followed by reductive elimination. The enantioselectivity of these transformations can be controlled by using chiral phosphine (B1218219) ligands. nih.gov

Another strategy is the copper-promoted intramolecular aminooxygenation of alkene substrates. This method has been used to synthesize disubstituted pyrrolidines with high diastereoselectivity. nih.gov The reaction of 4-pentenylsulfonamides can be controlled to favor the formation of either 2,5-cis or 2,3-trans pyrrolidine products depending on the substitution pattern of the starting material. nih.gov This methodology could be conceptually applied to precursors designed to yield a 2-(bromomethyl)pyrrolidine core.

Radical cyclizations also offer a pathway to the pyrrolidine skeleton. Amidyl radicals, for example, can activate remote C-H bonds to initiate cyclization. dntb.gov.ua Furthermore, electrochemical intramolecular oxidative amination of alkenes, which proceeds through a radical cyclization mechanism, has been developed for the synthesis of various cyclic carbamates, ureas, and lactams, demonstrating the versatility of C-N bond formation via intramolecular pathways. researchgate.net

The table below summarizes key aspects of different intramolecular cyclization strategies for forming substituted pyrrolidines.

| Cyclization Strategy | Precursor Type | Key Reagents/Catalysts | Bond Formed in Cyclization | Stereocontrol |

| Palladium-Catalyzed Carboamination | N-Boc-pent-4-enylamine | Pd Catalyst, Chiral Ligand (e.g., (R)-Siphos-PE) | C-N | High enantioselectivity achievable with chiral ligands nih.gov |

| Copper-Promoted Aminooxygenation | 4-Pentenyl Sulfonamide | Copper(II) salts | C-N and C-O | Excellent diastereoselectivity depending on substrate nih.gov |

| Amide Dianion Cyclization | N-Arylacetamide | n-Butyllithium, Epibromohydrin | C-C and C-N | High regioselectivity; diastereoselectivity possible organic-chemistry.org |

| Electrochemical Oxidative Amination | Tri/Tetrasubstituted Alkenes | Electrochemical cell | C-N | Not specified for enantioselectivity researchgate.net |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, have emerged as highly efficient tools for generating molecular complexity. researchgate.netnih.gov These reactions are prized for their atom economy, step economy, and the ability to rapidly create libraries of structurally diverse compounds. researchgate.net

For the synthesis of pyrrolidine derivatives, the asymmetric 1,3-dipolar cycloaddition of azomethine ylides is one of the most direct and powerful MCR approaches. mappingignorance.org This reaction typically involves an α-amino acid, an aldehyde or ketone, and a dipolarophile. The in situ generated azomethine ylide reacts with the alkene (dipolarophile) to form the pyrrolidine ring with high stereo- and regioselectivity, potentially creating up to four new stereocenters in a single step. mappingignorance.org By choosing appropriate starting materials, a bromomethyl group could be incorporated into the final structure, either on the dipolarophile or as a substituent on the azomethine ylide precursor.

The Passerini and Ugi reactions are other cornerstone MCRs that can be adapted for the synthesis of heterocyclic structures. nih.gov The Ugi four-component reaction, involving an amine, a carbonyl compound, an isocyanide, and a carboxylic acid, produces a bis-amide. nih.gov While not directly yielding a pyrrolidine, the functional groups on the acyclic product offer handles for subsequent intramolecular cyclization to form the desired ring. This MCR-cyclization sequence combines the diversity of MCRs with the robust ring-forming capability of intramolecular reactions.

Recent advances have focused on developing novel MCRs for pyrrolidine synthesis. These modern methods may utilize various catalysts or unconventional reaction conditions like ultrasound and microwave radiation to improve efficiency and expand the scope of accessible structures. researchgate.net

The following table outlines the components of a representative MCR for pyrrolidine synthesis.

| MCR Type | Component 1 | Component 2 | Component 3 | Resulting Core Structure |

| 1,3-Dipolar Cycloaddition | α-Amino Acid (or ester) | Aldehyde/Ketone | Alkene (Dipolarophile) | Substituted Pyrrolidine mappingignorance.org |

| Ugi Reaction (for precursor) | Amine | Aldehyde/Ketone | Isocyanide | Acyclic Bis-amide nih.gov |

Synthesis of Related Bromomethyl-Substituted Azaheterocycles for Comparative Reactivity Studies

To understand the chemical reactivity of the bromomethyl group in 2-(bromomethyl)pyrrolidine, it is valuable to synthesize and study related azaheterocycles bearing the same functional group. The reactivity of the C-Br bond can be significantly influenced by the nature of the heterocyclic ring, including its size, strain, and electronic properties.

A key strategy for creating such compounds involves the synthesis of a versatile bromomethyl-substituted scaffold that can be further elaborated. For example, a C-7 bromomethyl substituted derivative of a ring-fused dihydrothiazolo 2-pyridone has been developed as a pivotal intermediate. nih.gov This was achieved by first synthesizing a brominated Meldrum's acid derivative, which was then reacted with a Δ2-thiazoline to generate the target bromomethyl scaffold in high yields. nih.gov From this reactive intermediate, a variety of substituents can be introduced via nucleophilic substitution on the bromomethyl group, allowing for the synthesis of diverse analogues. nih.gov

Another relevant class of compounds are bromomethyl-substituted thiophenes, which, while not azaheterocycles, provide insight into the synthesis and reactivity of bromomethyl groups on five-membered aromatic rings. A regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophenes was accomplished via a Suzuki cross-coupling reaction. researchgate.net The starting material, 2-bromo-5-(bromomethyl)thiophene, was prepared by the bromination of 2-methylthiophene (B1210033) using N-bromosuccinimide (NBS). researchgate.net This highlights a direct method for introducing the bromomethyl group onto a pre-existing heterocyclic core.

These synthetic approaches provide a platform for creating a series of bromomethyl-substituted azaheterocycles. By comparing the rates of nucleophilic substitution at the bromomethyl carbon across different ring systems (e.g., pyrrolidine vs. piperidine (B6355638) vs. azetidine), valuable structure-reactivity relationships can be established.

The table below presents examples of related bromomethyl-substituted heterocycles and their synthetic precursors.

| Heterocycle | Synthetic Intermediate | Key Synthetic Step | Purpose of Synthesis |

| Dihydrothiazolo[3,2-a]pyridin-5-one | Brominated Meldrum's acid derivative | Reaction with Δ2-thiazoline | Creation of a versatile scaffold for further diversification nih.gov |

| 5-Aryl-thiophene | 2-Bromo-5-(bromomethyl)thiophene | Suzuki cross-coupling | Study of biological activities researchgate.net |

Elucidation of Reactivity Profiles and Transformational Chemistry of 2 Bromomethyl Pyrrolidine Hydrobromide

Nucleophilic Substitution Reactions of the Bromomethyl Group

The primary mode of reactivity for 2-(bromomethyl)pyrrolidine (B1613581) involves the bromomethyl group, which is susceptible to nucleophilic attack. The carbon atom bonded to the bromine is electrophilic, making it a target for a wide range of nucleophiles. This allows for the introduction of diverse functionalities onto the pyrrolidine (B122466) scaffold.

Intermolecular nucleophilic substitution is a key transformation for 2-(bromomethyl)pyrrolidine. In these reactions, an external nucleophile displaces the bromide ion, forming a new carbon-nucleophile bond. This process is fundamental to building more complex molecules from the basic pyrrolidine structure. For example, the reaction of similar pyrrolidine derivatives with various nucleophiles such as indoles, organoaluminum reagents (e.g., AlMe₃), organozinc reagents (e.g., Et₂Zn), naphthols, and other nucleophiles can be facilitated by a Lewis acid like BF₃·OEt₂. researchgate.net These reactions demonstrate the utility of the pyrrolidine scaffold in late-stage functionalization, a crucial process in pharmaceutical development. researchgate.net

The products of such nucleophilic additions, particularly 2-(arylmethyl)pyrrolidines, are prominent features in many natural products and pharmaceutical leads. nih.gov The absolute stereochemistry of these products can have significant effects on their biological activity. nih.gov Palladium-catalyzed carboamination reactions, which can generate enantiomerically enriched 2-(arylmethyl)pyrrolidines, illustrate a sophisticated version of this type of transformation, where a carbon-carbon bond is formed with a nucleophilic aryl or alkenyl group. nih.gov

Table 1: Examples of Intermolecular Nucleophilic Substitution Products

| Nucleophile Source | Product Type | Potential Application | Reference |

|---|---|---|---|

| Aryl/Alkenyl Bromides (via Pd-catalysis) | 2-(Aryl/Alkenylmethyl)pyrrolidine | Natural product synthesis (e.g., (-)-tylophorine) | nih.gov |

| 1,2-Dimethylindole | 2-((1,2-Dimethyl-1H-indol-3-yl)methyl)pyrrolidine | Heterocyclic chemistry | researchgate.net |

| Trimethylaluminum (AlMe₃) | 2-Ethylpyrrolidine | Fine chemical synthesis | researchgate.net |

| Diethylzinc (Et₂Zn) | 2-Propylpyrrolidine | Fine chemical synthesis | researchgate.net |

Intramolecular reactions of 2-(bromomethyl)pyrrolidine derivatives can lead to the formation of bicyclic systems. mdpi.com When the nitrogen atom of the pyrrolidine ring or a substituent attached to it acts as an internal nucleophile, it can attack the electrophilic carbon of the bromomethyl group, resulting in a cyclization cascade. This strategy is a powerful method for constructing fused or bridged ring systems containing the pyrrolidine moiety.

The formation of a pyrrolidine skeleton can occur through the cyclization of acyclic compounds, a process that can be realized both intramolecularly and intermolecularly. nih.gov For instance, the intramolecular cyclization of an amine onto a suitable electrophile is a key step in the synthesis of various pyrrolidine-containing natural products. mdpi.com While not starting from 2-(bromomethyl)pyrrolidine itself, copper-promoted intramolecular aminooxygenation of alkenes provides a compelling example of how such cyclizations are controlled to form substituted pyrrolidines with high diastereoselectivity. nih.gov Similarly, palladium-catalyzed intramolecular Heck reactions can be employed to form complex fused pyrrolidine systems, demonstrating another advanced strategy for intramolecular bond formation. nih.gov

Stereochemical Influence on Reaction Outcomes

The stereochemistry of reactions involving pyrrolidine derivatives is crucial, as the biological activity of chiral molecules often depends on their specific three-dimensional arrangement. beilstein-journals.org The presence of a stereocenter at the C2 position of the pyrrolidine ring in 2-(bromomethyl)pyrrolidine means that its reactions can be influenced by and can generate stereoisomers.

The synthesis of substituted pyrrolidines with specific stereochemistry is a major goal in organic chemistry. mappingignorance.org Diastereoselective transformations aim to produce one diastereomer preferentially over others. chegg.com High levels of diastereoselectivity have been achieved in copper-promoted intramolecular aminooxygenation reactions to produce 2,5-cis-pyrrolidines. nih.gov Iron dipyrrin (B1230570) complexes have also been used to catalyze the diastereoselective conversion of aliphatic azides to syn 2,5-disubstituted pyrrolidines. nih.gov

Enantioselective synthesis focuses on producing one enantiomer of a chiral product. chemrxiv.org This is often achieved using chiral catalysts or auxiliaries. For instance, enantioselective palladium-catalyzed carboamination reactions have been developed to afford 2-(arylmethyl)- or 2-(alkenylmethyl)pyrrolidines in good yields and high enantioselectivities (up to 94% ee). nih.gov Similarly, the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for the enantioselective synthesis of substituted pyrrolidines. mappingignorance.org

The outcome of a reaction that can produce multiple stereoisomers can be governed by either kinetic or thermodynamic control. wikipedia.org

Kinetic Control : At lower temperatures or under conditions where the reaction is irreversible, the major product is the one that is formed fastest. libretexts.org This "kinetic product" is formed via the transition state with the lowest activation energy. wikipedia.orgmasterorganicchemistry.com In the context of asymmetric synthesis, any catalytic reaction that yields a product with a non-zero enantiomeric excess must be under at least partial kinetic control, as enantiomers have the same Gibbs free energy, and thermodynamic control would necessarily lead to a racemic mixture. wikipedia.org

Thermodynamic Control : At higher temperatures, when the reaction pathways are reversible, an equilibrium can be established between the products. libretexts.org The major product in this case is the most stable one, known as the "thermodynamic product," regardless of the rate at which it is formed. wikipedia.orgmasterorganicchemistry.com The product distribution reflects the relative thermodynamic stabilities of the possible isomers. masterorganicchemistry.com

In the synthesis of substituted pyrrolidines, controlling reaction conditions such as temperature, solvent, and catalyst can allow for the selective formation of either the kinetic or thermodynamic product, thus controlling the stereochemical outcome. wikipedia.orgnih.gov For example, in the dynamic resolution of 2-lithiopyrrolidines, the asymmetric induction can result from a thermodynamic preference for one diastereomeric complex, while in other cases, enantioselectivity arises from a kinetic resolution. nih.gov

Electron Transfer and Radical-Mediated Processes

Beyond ionic pathways, the carbon-bromine bond in 2-(bromomethyl)pyrrolidine can be cleaved homolytically to generate a carbon-centered radical. Such radical-mediated processes offer alternative pathways for functionalization. These reactions are often initiated by light (photoredox catalysis) or radical initiators. nih.gov

The generation of carbon-centered radicals from alkyl bromides is a well-established strategy in organic synthesis. nih.gov Methodologies like Halogen Atom Transfer (XAT) can be used to activate the C-Br bond. rsc.org In this process, a radical species abstracts the bromine atom, leaving behind the desired alkyl radical. nih.gov For instance, boryl radicals have been shown to mediate XAT from alkyl bromides to generate C-centered radicals, which can then participate in further reactions like the hydroalkylation of styrenes. nih.govrsc.org

Once generated, the 2-(pyrrolidinomethyl) radical can undergo various transformations, including intramolecular cyclization. Visible-light-induced radical cyclization is a modern strategy for synthesizing complex heterocyclic structures like pyrrolidones under mild conditions. researchgate.net These radical pathways provide a complementary approach to the more common nucleophilic substitution reactions for the elaboration of the 2-(bromomethyl)pyrrolidine scaffold.

Reactivity of the Pyrrolidine Nitrogen

The nitrogen atom of the pyrrolidine ring in 2-(Bromomethyl)pyrrolidine is a secondary amine, which confers it with nucleophilic properties. This nucleophilicity is central to its reactivity, particularly in N-alkylation and N-acylation reactions. N-alkylation involves the reaction of the pyrrolidine nitrogen with an electrophile, such as an alkyl halide, to form a new carbon-nitrogen bond. This reaction is a fundamental method for introducing a wide variety of substituents onto the nitrogen atom.

In a typical N-alkylation, the pyrrolidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent in a nucleophilic substitution reaction. For the reaction to proceed with the hydrobromide salt, a base is required to deprotonate the pyrrolidinium (B1226570) ion, thus liberating the lone pair of electrons on the nitrogen and enabling it to act as a nucleophile. The choice of base and solvent is crucial for optimizing the reaction conditions and avoiding side reactions.

N-acylation is another key transformation, where the pyrrolidine nitrogen reacts with an acylating agent, such as an acid chloride or anhydride, to form an amide. This reaction is also fundamental in organic synthesis and is often used to install protecting groups on the nitrogen or to synthesize more complex molecules. For instance, the Boc (tert-butyloxycarbonyl) group can be introduced by reacting the pyrrolidine with di-tert-butyl dicarbonate (B1257347) in the presence of a base.

The table below summarizes representative N-alkylation and N-acylation reactions for the pyrrolidine scaffold.

| Reaction Type | Reagent Example | Product Type | General Conditions |

| N-Alkylation | Benzyl bromide | N-Benzylpyrrolidine derivative | Base (e.g., K₂CO₃), aprotic solvent |

| N-Acylation | Di-tert-butyl dicarbonate (Boc₂O) | N-Boc-pyrrolidine derivative | Base (e.g., Triethylamine) |

| N-Acylation | Acetyl chloride | N-Acetylpyrrolidine derivative | Base, inert solvent |

This table presents generalized reactions for the pyrrolidine nitrogen and is not based on specific experimental data for 2-(Bromomethyl)pyrrolidine hydrobromide.

As a secondary amine, the nitrogen atom of 2-(Bromomethyl)pyrrolidine is basic and can be protonated by an acid to form a pyrrolidinium salt. The compound , this compound, is the salt formed from the reaction of the pyrrolidine with hydrogen bromide. In this form, the nitrogen atom is protonated, which significantly alters its chemical properties.

The basicity of the pyrrolidine nitrogen is influenced by substituents on the ring. The protonation equilibrium is a critical factor governing the compound's reactivity. In the hydrobromide salt form, the nitrogen's lone pair is engaged in a bond with a proton, rendering it non-nucleophilic. Therefore, for reactions that require a nucleophilic nitrogen, such as N-alkylation or N-acylation, the addition of a base is necessary to shift the equilibrium and regenerate the free amine.

The formation of a salt has profound effects on the physicochemical properties of the compound. nih.gov These effects include changes in:

Solubility: Salts are generally more soluble in polar solvents than their corresponding free bases.

Stability: The salt form can be more crystalline and stable than the free base, which might be an oil or a low-melting solid. nih.gov

The stability and formation of molecular salts can be influenced by external factors such as the presence of certain liquid additives during their preparation, which can in some cases inhibit or even reverse salt formation. The hydrobromide salt form of 2-(Bromomethyl)pyrrolidine is a stable, solid material, which makes it convenient for storage and handling compared to the potentially less stable free base.

The table below outlines the effects of protonation on the properties of the pyrrolidine nitrogen.

| Property | Free Base Form | Hydrobromide Salt Form |

| Nitrogen Nucleophilicity | High (available lone pair) | Negligible (lone pair is protonated) |

| Solubility in Polar Solvents | Generally lower | Generally higher |

| Physical State | Often liquid or low-melting solid | Crystalline solid |

| Reactivity in N-Alkylation | Reactive | Unreactive without added base |

Mechanistic Insights into Chemical Transformations Involving 2 Bromomethyl Pyrrolidine Hydrobromide

Spectroscopic and Spectrometric Techniques for Mechanistic Interrogation

Spectroscopic and spectrometric methods are indispensable tools for probing reaction mechanisms, offering insights into the structures of reactants, intermediates, and products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including both ¹H and ¹³C NMR, is a powerful technique for characterizing the structure of stable molecules and, in some cases, reactive intermediates. rsc.orgnih.gov For reactions involving 2-(bromomethyl)pyrrolidine (B1613581) hydrobromide, NMR can be used to monitor the progress of a reaction by observing the disappearance of reactant signals and the appearance of product signals. rsc.org Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to establish connectivity and definitively assign the structure of complex products. nih.gov Furthermore, variable temperature NMR studies can provide information about dynamic processes and the presence of conformational isomers in both the reactant and products. rsc.org While direct observation of short-lived intermediates by NMR is often challenging, the analysis of the final product's stereochemistry can provide indirect evidence for the mechanism.

Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique used to detect and identify molecules based on their mass-to-charge ratio. nih.govrsc.orgresearchgate.net In the context of mechanistic studies of 2-(bromomethyl)pyrrolidine hydrobromide, electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques. nih.govnih.gov MS can be used to identify reaction products and byproducts, even those present in minute quantities. purdue.edu Of particular importance is its ability to detect and characterize transient intermediates. nih.govresearchgate.net By coupling mass spectrometry with techniques like collision-induced dissociation (CID), it is possible to fragment ions and gain structural information about reactive intermediates, which is crucial for piecing together a reaction pathway. researchgate.net

A summary of how these techniques can be applied is presented in the table below.

| Technique | Application in Mechanistic Studies of this compound |

| ¹H and ¹³C NMR | Structural elucidation of starting materials and products. Monitoring reaction progress. |

| 2D NMR (COSY, HSQC) | Establishing covalent connectivity in complex products. |

| Variable Temperature NMR | Studying dynamic processes and conformational equilibria. |

| Mass Spectrometry (ESI, MALDI) | Identification of products and low-abundance byproducts. Detection and characterization of reactive intermediates. |

| Tandem MS (e.g., CID) | Structural elucidation of transient intermediates by fragmentation analysis. |

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone. nih.gov

DFT calculations can be used to map the potential energy surface of a reaction, identifying the minimum energy pathways that connect reactants to products. researchgate.netresearchgate.net This involves locating and characterizing the geometries and energies of reactants, intermediates, transition states, and products. The transition state, being the highest energy point along the reaction coordinate, is of particular interest as its structure and energy determine the reaction rate. researchgate.net For reactions involving this compound, such as nucleophilic substitutions, DFT can be employed to model the transition state and predict whether the reaction proceeds through an SN1 or SN2 mechanism. The calculated activation energy can then be correlated with experimentally observed reaction rates.

DFT calculations can also be used to predict the reactivity and selectivity of chemical reactions. By comparing the activation energies of different possible reaction pathways, one can predict which product is likely to be favored. For instance, in reactions where this compound can react at different sites or with different stereochemical outcomes, DFT can help in understanding the factors that govern the observed selectivity. Molecular orbital analysis, such as examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the nucleophilic and electrophilic character of different atoms in the molecule, further aiding in the prediction of reactivity.

The table below summarizes the key applications of DFT in studying reactions of this compound.

| DFT Application | Information Gained |

| Potential Energy Surface Mapping | Identification of reaction intermediates and transition states. |

| Transition State Analysis | Determination of activation energies and reaction rates. Elucidation of reaction mechanisms (e.g., SN1 vs. SN2). |

| Selectivity Prediction | Prediction of regio- and stereochemical outcomes by comparing activation barriers of competing pathways. |

| Molecular Orbital Analysis | Understanding of electronic factors governing reactivity. |

Isotopic Labeling and Stereochemical Crossover Experiments

Isotopic labeling is a powerful experimental technique for tracing the fate of atoms throughout a chemical reaction. researchgate.netmdpi.com By selectively replacing an atom in this compound with one of its heavier isotopes (e.g., ¹³C or ¹⁵N), it is possible to follow the labeled atom's position in the products. researchgate.net This can provide unambiguous evidence for bond-forming and bond-breaking steps and can help to distinguish between different possible mechanisms. For example, in a rearrangement reaction, isotopic labeling can reveal whether a particular atom migrates and to which position.

Stereochemical crossover experiments are designed to probe the stereospecificity of a reaction. If a reaction is stereospecific, the stereochemistry of the product is directly related to the stereochemistry of the reactant. For reactions at the chiral center of this compound, the stereochemical outcome (inversion, retention, or racemization) provides crucial information about the mechanism. For instance, a complete inversion of stereochemistry is a hallmark of an SN2 reaction, while racemization suggests an SN1 mechanism involving a planar carbocation intermediate.

Role of Catalysts and Solvents in Reaction Mechanism Modulation

The choice of catalyst and solvent can have a profound impact on the mechanism of a chemical reaction.

Catalysts: Catalysts can alter the reaction pathway by providing a lower energy route, thereby increasing the reaction rate. rsc.org In the context of reactions involving this compound, both metal-based and organocatalysts can be employed. nih.govmdpi.com For example, Lewis acid catalysts can activate the C-Br bond, making it more susceptible to nucleophilic attack. nih.govnih.gov Chiral catalysts can be used to control the stereochemical outcome of a reaction, leading to the formation of a single enantiomer of the product. Mechanistic studies in catalyzed reactions often focus on identifying the active catalytic species and understanding how it interacts with the substrate to facilitate the transformation.

Solvents: The solvent can influence a reaction's mechanism by stabilizing or destabilizing reactants, intermediates, and transition states. quora.compressbooks.pubchemistrysteps.comlibretexts.orgyoutube.com For nucleophilic substitution reactions of this compound, the polarity of the solvent is a critical factor. quora.comlibretexts.org

Polar protic solvents (e.g., water, methanol) are capable of hydrogen bonding and are effective at solvating both cations and anions. They tend to favor SN1 reactions by stabilizing the carbocation intermediate and the leaving group. pressbooks.publibretexts.org

Polar aprotic solvents (e.g., acetone, DMSO) possess a dipole moment but cannot donate hydrogen bonds. They are good at solvating cations but not anions. This leaves the nucleophile "naked" and more reactive, thus favoring SN2 reactions. pressbooks.publibretexts.org

The following table illustrates the general influence of solvent type on the competition between SN1 and SN2 pathways.

| Solvent Type | Characteristics | Favored Mechanism | Rationale |

| Polar Protic | H-bond donor, solvates cations and anions | SN1 | Stabilizes carbocation intermediate and leaving group. |

| Polar Aprotic | No H-bond donor, solvates cations | SN2 | Enhances nucleophilicity by poorly solvating the nucleophile. |

| Nonpolar | Low dielectric constant | Generally disfavors both | Poor solubility of charged species and intermediates. |

By carefully selecting the catalyst and solvent, it is possible to steer the reaction of this compound towards a desired mechanistic pathway, thereby controlling the reaction's outcome and efficiency.

Strategic Applications of 2 Bromomethyl Pyrrolidine Hydrobromide As a Versatile Synthetic Synthon

As a Chiral Building Block in Natural Product Synthesis

The enantiopure nature of 2-(bromomethyl)pyrrolidine (B1613581) hydrobromide makes it an attractive starting point for the stereoselective synthesis of natural products, particularly alkaloids containing the pyrrolidine (B122466) core.

The pyrrolidine, pyrrolizidine (B1209537), and indolizidine alkaloid families are renowned for their significant biological activities. The synthesis of these complex structures often relies on the use of chiral precursors to control the stereochemistry of the final molecule. While proline is a more commonly cited precursor for these alkaloids, the reactive nature of 2-(bromomethyl)pyrrolidine hydrobromide allows for its theoretical application in building these frameworks through nucleophilic substitution and subsequent cyclization strategies.

For instance, the synthesis of a pyrrolizidine core could be envisioned through the N-alkylation of a suitable nucleophile with 2-(bromomethyl)pyrrolidine, followed by an intramolecular cyclization. Similarly, the construction of an indolizidine skeleton could potentially be achieved by using the bromomethyl group to introduce a side chain that, after further functionalization, undergoes cyclization to form the characteristic bicyclic system.

Table 1: Examples of Alkaloid Skeletons Theoretically Accessible from Pyrrolidine Derivatives

| Alkaloid Class | Core Structure | Potential Synthetic Strategy Component |

| Pyrrolidine | Substituted Pyrrolidine Ring | Direct functionalization of the pyrrolidine nitrogen or elaboration of the bromomethyl group. |

| Pyrrolizidine | 1-Azabicyclo[3.3.0]octane | Intramolecular cyclization of an N-substituted 2-(functionalized methyl)pyrrolidine. |

| Indolizidine | 1-Azabicyclo[4.3.0]nonane | Annulation strategy involving the elaboration of the C2-substituent. |

Detailed research findings specifically employing this compound as the starting material for the total synthesis of these alkaloids are not extensively documented in prominent literature, which often highlights more complex synthetic pathways.

Beyond the common alkaloid frameworks, this compound can serve as a key component in the synthesis of more intricate polycyclic nitrogen-containing heterocycles. The combination of its inherent chirality and the reactive handle provided by the bromomethyl group allows for its incorporation into larger, rigid scaffolds. Cascade reactions, which form multiple rings in a single synthetic operation, are a powerful tool in this context.

A plausible synthetic route could involve the reaction of the pyrrolidine nitrogen with one electrophilic center of a polyfunctional molecule, while the bromomethyl group (or a derivative thereof) reacts with another, leading to the formation of a new ring system fused to the pyrrolidine. Such strategies are crucial for building molecular complexity efficiently.

Design and Synthesis of Organocatalysts

The field of asymmetric organocatalysis has identified the chiral pyrrolidine scaffold as a "privileged" structure, capable of inducing high levels of stereoselectivity in a variety of chemical transformations.

The development of novel organocatalysts is a continuous effort to improve efficiency, selectivity, and substrate scope. This compound provides a straightforward entry point for the synthesis of new chiral catalysts. The secondary amine of the pyrrolidine ring is the key catalytic moiety, often operating through enamine or iminium ion intermediates. The bromomethyl group can be readily displaced by a variety of nucleophiles to introduce other functional groups that can tune the steric and electronic properties of the catalyst or provide additional interaction sites for substrate binding.

For example, reaction with thiols, amines, or alcohols can lead to a library of catalysts with diverse functionalities appended to the C2-methyl position. This modularity is highly desirable in the optimization of a catalyst for a specific reaction.

Organocatalysts based on the pyrrolidine framework have been successfully applied to a wide range of asymmetric reactions, including Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. These catalysts control the facial selectivity of the reaction by creating a chiral environment around the reactive intermediates.

A hypothetical organocatalyst synthesized from this compound could be employed, for instance, in the conjugate addition of aldehydes to nitroolefins. The pyrrolidine nitrogen would form an enamine with the aldehyde, while the substituent introduced at the bromomethyl position could influence the approach of the nitroolefin through steric hindrance or secondary interactions, thereby dictating the stereochemical outcome of the product.

Table 2: Representative Asymmetric Transformations Catalyzed by Pyrrolidine-Based Organocatalysts

| Reaction Type | Key Intermediate | Role of Pyrrolidine Catalyst | Typical Product |

| Michael Addition | Enamine | Activation of the nucleophile and stereocontrol. | γ-Nitrocarbonyl compound |

| Aldol Reaction | Enamine | Activation of the nucleophile and stereocontrol. | β-Hydroxy carbonyl compound |

| Diels-Alder Reaction | Iminium Ion | Activation of the dienophile and stereocontrol. | Chiral cyclohexene (B86901) derivative |

While the general utility of pyrrolidine catalysts is well-established, specific and detailed performance data (e.g., enantiomeric excess, yields) for catalysts directly synthesized from this compound would require dedicated studies.

Precursor for Advanced Materials and Functional Molecules

The unique structural features of this compound also position it as a potential precursor for the development of advanced materials and functional molecules. The incorporation of this chiral moiety can impart specific properties to the resulting materials.

For instance, it could be used to synthesize chiral ligands for asymmetric metal catalysis. The pyrrolidine nitrogen and a donor atom introduced via substitution of the bromide could chelate to a metal center, creating a chiral environment for catalysis.

In the realm of materials science, this compound could be incorporated into polymer backbones or as pendant groups to create chiral polymers. Such materials can have applications in chiral separations, as sensors for chiral molecules, or in stereoselective catalysis. Furthermore, its ionic nature as a hydrobromide salt could be exploited in the synthesis of chiral ionic liquids.

While these applications are conceptually sound, the dedicated use of this compound as a precursor for such advanced materials and functional molecules is an area that remains to be fully explored and documented in the scientific literature.

Integration into Combinatorial Synthesis and Medicinal Chemistry Library Generation

The landscape of modern drug discovery is heavily reliant on the principles of combinatorial chemistry and high-throughput screening to rapidly identify and optimize lead compounds. Central to this paradigm is the availability of versatile chemical building blocks, or synthons, that can be readily and efficiently incorporated into a multitude of molecular scaffolds to generate large, structurally diverse libraries of potential drug candidates. This compound has emerged as a valuable synthon in this context, offering a unique combination of a reactive electrophilic center and a privileged heterocyclic core. The pyrrolidine ring is a common motif in numerous biologically active natural products and FDA-approved drugs, making it an attractive scaffold for medicinal chemistry endeavors. enamine.netlifechemicals.commdpi.comnih.gov

The primary utility of this compound in library generation stems from its ability to participate in a variety of nucleophilic substitution reactions. The bromomethyl group serves as a potent electrophile, readily undergoing alkylation with a wide range of nucleophiles. This reactivity allows for the facile introduction of the 2-methylpyrrolidine (B1204830) moiety onto diverse molecular frameworks. In a combinatorial setting, this translates to the ability to systematically vary the core structure to which the pyrrolidine ring is attached, thereby generating a library of analogues for structure-activity relationship (SAR) studies.

Table 1: Exemplary Nucleophilic Reactions for Library Synthesis

| Nucleophile Class | Resulting Linkage | Potential Scaffold/Functional Group |

| Amines (primary, secondary) | C-N Bond | Amine-containing scaffolds, heterocycles |

| Phenols | C-O Bond | Phenolic compounds, natural product analogues |

| Thiols | C-S Bond | Thiol-containing molecules, cysteine protease inhibitors |

| Carboxylates | C-O Bond (Ester) | Carboxylic acid-containing compounds |

| Azides | C-N Bond (Azide) | Precursors for triazoles via click chemistry |

The generation of compound libraries can be executed using both solid-phase and solution-phase synthesis strategies. In solid-phase synthesis, a starting material is tethered to a solid support, and subsequent reactions are carried out in a stepwise fashion, with excess reagents and byproducts being easily removed by washing. This approach is highly amenable to automation and the generation of large, spatially addressed libraries. This compound can be employed as a key reagent in the solution phase to react with a resin-bound nucleophile, or alternatively, a nucleophile can be reacted with a resin-bound derivative of the pyrrolidine synthon.

For instance, a library of N-substituted-2-(aminomethyl)pyrrolidines could be generated by first reacting a diverse set of primary or secondary amines with this compound in a parallel synthesis format. Each reaction vessel would contain a different amine, leading to a unique product. This parallel synthesis approach allows for the rapid creation of a multitude of distinct compounds, each of which can then be screened for biological activity.

Moreover, the pyrrolidine ring itself can be further functionalized. The secondary amine of the pyrrolidine can serve as a point of diversification. For example, after the initial alkylation reaction using the bromomethyl group, the pyrrolidine nitrogen can be acylated, sulfonated, or further alkylated with a second set of diverse building blocks, exponentially increasing the size and complexity of the resulting library.

Table 2: Hypothetical Library Generation Scheme

| Step | Reagents | Reaction Type | Points of Diversity |

| 1 | Diverse Nucleophiles (Nu-H) + this compound | Nucleophilic Substitution | R¹ (from Nucleophile) |

| 2 | Diverse Acylating Agents (R²COCl) | Acylation | R² |

| 3 | Diverse Sulfonylating Agents (R³SO₂Cl) | Sulfonylation | R³ |

The integration of this compound into multi-component reactions (MCRs) represents another powerful strategy for library generation. MCRs are one-pot reactions in which three or more starting materials react to form a single product, incorporating substantial portions of all the reactants. nih.gov While direct participation of this compound in classical MCRs might be limited by its bifunctional nature, its derivatives can be readily employed. For example, the corresponding aldehyde or a primary amine derived from the bromomethyl group could serve as a key component in Ugi or Passerini reactions, leading to the rapid assembly of complex, pyrrolidine-containing scaffolds.

Emerging Research Avenues and Future Prospects for 2 Bromomethyl Pyrrolidine Hydrobromide

Sustainable and Green Chemistry Approaches to Synthesis and Transformation

The chemical industry is increasingly shifting towards more environmentally friendly and sustainable manufacturing processes. For pyrrolidine (B122466) derivatives, this involves developing synthetic routes that reduce waste, use less hazardous reagents, and are more atom-economical.

One promising green approach is the use of multi-component reactions (MCRs). MCRs allow for the synthesis of complex molecules in a single step from three or more reactants, which can significantly reduce the number of synthetic steps, solvent usage, and purification requirements. For instance, some 2-pyrrolidinone (B116388) derivatives have been successfully synthesized using MCRs in eco-friendly solvents like ethanol. While not yet specifically applied to 2-(bromomethyl)pyrrolidine (B1613581) hydrobromide, this strategy holds potential for its more sustainable production.

Another key area of green chemistry is the use of safer and more efficient reagents. Traditional methods for producing brominated compounds can involve harsh reagents. Research into milder brominating agents, such as N-bromosuccinimide (NBS) catalyzed by light or an initiator, offers a more controlled and potentially greener alternative. The development of solid-supported reagents or catalytic systems that can be easily recovered and reused also aligns with the principles of green chemistry.

Solvent selection is another critical aspect. The use of greener solvents, such as water or bio-derived solvents like ethanol, is being explored for the synthesis of pyrrolidine-fused spirooxindoles in catalyst-free conditions, showcasing the potential for reducing reliance on toxic organic solvents.

| Green Chemistry Approach | Potential Application to 2-(Bromomethyl)pyrrolidine Synthesis | Key Advantages |

| Multi-Component Reactions (MCRs) | One-pot synthesis from simpler precursors. | Reduced steps, less waste, improved atom economy. nih.gov |

| Alternative Brominating Agents | Use of N-bromosuccinimide (NBS) or enzyme-catalyzed bromination. | Milder reaction conditions, increased selectivity. mdpi.com |

| Eco-Friendly Solvents | Reactions in water, ethanol, or other bio-derived solvents. | Reduced toxicity and environmental impact. rsc.org |

| Catalyst-Free Reactions | Designing reactions that proceed efficiently without a catalyst. | Simplified purification, reduced cost and metal waste. rsc.org |

This table is interactive. Click on the headers to sort.

Exploration of Bio-Inspired Catalysis and Biotransformations

Nature's catalysts, enzymes, offer a highly efficient and selective means of performing complex chemical transformations under mild conditions. The application of biocatalysis in the synthesis and modification of pyrrolidine derivatives is a rapidly growing field.

One exciting avenue is the use of halogenating enzymes. Flavin-dependent halogenases, for example, are known to catalyze the chlorination and bromination of various organic molecules. Researchers have successfully demonstrated the enzymatic bromination of tryptophan and terminal alkynes. nih.govnih.govescholarship.org While the direct enzymatic bromination of a pyrrolidine precursor to form 2-(bromomethyl)pyrrolidine has not yet been reported, the potential for engineering a halogenase for this purpose is a compelling prospect for future research. This would offer a highly specific and environmentally benign synthetic route.

Another bio-inspired approach involves intramolecular C(sp³)–H amination to construct the pyrrolidine ring itself. Engineered cytochrome P450 enzymes have been shown to catalyze the insertion of alkyl nitrenes into C-H bonds to form pyrrolidine derivatives with high enantioselectivity. nih.gov This method provides a novel and efficient way to create the core pyrrolidine structure from linear precursors.

The use of transaminases for the asymmetric synthesis of 2-substituted pyrrolidines is also a promising biocatalytic strategy. This method can produce chiral pyrrolidines with high enantiomeric excess, which is crucial for the synthesis of pharmaceuticals.

| Biocatalytic Strategy | Potential Relevance to 2-(Bromomethyl)pyrrolidine | Advantages of the Approach |

| Enzymatic Halogenation | Direct bromination of a suitable pyrrolidine precursor. | High selectivity, mild reaction conditions, reduced byproducts. nih.govnih.gov |

| Engineered Cytochrome P450s | Synthesis of the pyrrolidine ring via C-H amination. | High enantioselectivity, novel synthetic route. nih.gov |

| Transaminases | Asymmetric synthesis of the chiral pyrrolidine core. | High enantiopurity, environmentally friendly. |

| Laccase-catalyzed reactions | Stereoselective synthesis of functionalized pyrrolidine-2,3-diones. | Formation of complex quaternary stereocenters under mild conditions. rsc.org |

This table is interactive. Click on the headers to sort.

Development of Advanced Spectroscopic and Analytical Methodologies for In Situ Monitoring

To optimize chemical reactions, it is crucial to have a detailed understanding of the reaction kinetics, intermediates, and byproducts. Advanced spectroscopic techniques that allow for real-time, in situ monitoring are invaluable tools in this regard.

For reactions involving pyrrolidine derivatives, techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) can provide real-time information on the concentration of reactants, intermediates, and products. This allows for precise control over reaction conditions and a deeper understanding of the reaction mechanism. While specific ReactIR studies on the synthesis of 2-(bromomethyl)pyrrolidine hydrobromide are not yet published, this technique is widely used for monitoring similar synthetic transformations.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for reaction monitoring. It can provide detailed structural information about the species present in a reaction mixture as the reaction progresses. This can be particularly useful for identifying transient intermediates and determining reaction pathways.

The combination of chromatographic separation with spectroscopic detection (hyphenated techniques) is also becoming increasingly important for analyzing complex reaction mixtures.

| Analytical Technique | Application in Monitoring Pyrrolidine Synthesis | Information Gained |

| In-situ FT-IR (ReactIR) | Real-time tracking of functional group changes. | Reaction kinetics, endpoint determination, intermediate detection. |

| In-situ NMR Spectroscopy | Real-time structural elucidation of reaction components. | Reaction pathways, identification of intermediates and byproducts. |

| Hyphenated Techniques (e.g., LC-MS) | Separation and identification of components in a complex mixture. | Product purity, byproduct identification. |

This table is interactive. Click on the headers to sort.

Synergistic Approaches Combining Experimental and Computational Research

The combination of experimental work with computational modeling provides a powerful synergy for understanding and predicting chemical reactivity. Density Functional Theory (DFT) is a computational method that is increasingly being used to study the electronic structure, stability, and reactivity of molecules.

For a molecule like this compound, DFT calculations can be used to:

Predict spectroscopic properties: Calculated NMR and IR spectra can be compared with experimental data to confirm the structure of the molecule.

Analyze molecular orbitals: Understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity and potential reaction pathways. nih.gov

Model reaction mechanisms: DFT can be used to calculate the energy barriers for different reaction pathways, helping to elucidate the mechanism and predict the most likely products.

Recent studies have successfully used DFT to investigate the properties and reactivity of other halogenated and heterocyclic compounds. nih.govresearchgate.net For example, computational studies on the bromination of alkynes have provided valuable insights into the reaction mechanism. Applying these computational approaches to the synthesis and reactions of this compound can help to rationalize experimental observations and guide the design of new, more efficient synthetic strategies.

This synergistic approach, where experimental results inform and validate computational models, and computational predictions guide future experiments, is expected to accelerate the development of new applications for this compound and other important chemical intermediates.

Q & A

Q. What are the standard synthetic routes for 2-(Bromomethyl)pyrrolidine hydrobromide, and how do reaction conditions influence yield?

The compound is typically synthesized via bromination of pyrrolidine derivatives followed by hydrobromide salt formation. For example, bromination of 2-(hydroxymethyl)pyrrolidine using HBr or PBr₃ under controlled temperatures (0–5°C) can yield the brominated intermediate, which is then treated with HBr gas to form the hydrobromide salt . Reaction parameters such as temperature, stoichiometry of brominating agents, and solvent polarity (e.g., dichloromethane vs. THF) significantly impact purity and yield. Excess HBr may lead to over-bromination, necessitating careful titration .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the bromomethyl group (δ ~3.5–4.0 ppm for CH₂Br) and pyrrolidine ring protons .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 209.0 for C₅H₁₀BrN·HBr) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 210 nm) to assess purity (>95%) and detect impurities like unreacted precursors .

Q. How should researchers handle and store this compound to ensure stability?

The compound is hygroscopic and light-sensitive. Store in amber vials under inert gas (Ar/N₂) at –20°C. Decomposition occurs above 40°C, releasing HBr gas, which can be monitored via pH strips or FT-IR for bromide ion detection .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize diastereomer formation during synthesis?

The bromomethyl group introduces a chiral center, leading to potential racemization. Asymmetric synthesis using chiral auxiliaries (e.g., (S)-proline derivatives) or enantioselective catalysis (e.g., Jacobsen’s catalyst) can enhance stereochemical control. Polar solvents (DMF, DMSO) stabilize intermediates, reducing racemization rates . Purity is confirmed via chiral HPLC (Chiralpak IA column) .

Q. What strategies are effective for functionalizing this compound in medicinal chemistry applications?

The bromine atom serves as a leaving group for nucleophilic substitution (SN2). Common derivatizations include:

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

Discrepancies in substitution rates (e.g., SN1 vs. SN2 dominance) may arise from solvent polarity or counterion effects. Kinetic studies using ¹H NMR to track reaction progress in DMSO (polar aprotic) vs. ethanol (protic) can clarify mechanisms. Computational DFT modeling (e.g., Gaussian 16) further elucidates transition states .

Q. What advanced techniques detect trace impurities in this compound batches?

Q. How does the hydrobromide counterion influence the compound’s reactivity compared to freebase forms?

The HBr counterion enhances solubility in polar solvents (e.g., water, methanol) and stabilizes intermediates via hydrogen bonding. However, it may inhibit nucleophilic substitutions by competing with incoming nucleophiles. Comparative studies using freebase (neutral) vs. hydrobromide forms in SN2 reactions reveal 20–30% lower yields for the latter due to HBr scavenging .

Q. What mechanistic insights can isotopic labeling (e.g., ²H, ¹³C) provide for reactions involving this compound?

Q. How can researchers troubleshoot failed cross-coupling reactions with this compound?

Common issues include:

- Catalyst Poisoning : HBr deactivates Pd catalysts. Pre-neutralization with NaHCO₃ or using HBr-resistant catalysts (e.g., Pd(OAc)₂ with SPhos ligand) improves yields .

- Steric Hindrance : Bulky substituents on the pyrrolidine ring slow transmetallation. Microwave-assisted synthesis (100°C, 30 min) enhances reaction efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.